2-cyclopropyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide
CAS No.: 2034223-72-6
Cat. No.: VC6348966
Molecular Formula: C15H21N3O2
Molecular Weight: 275.352
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034223-72-6 |
|---|---|
| Molecular Formula | C15H21N3O2 |
| Molecular Weight | 275.352 |
| IUPAC Name | 2-cyclopropyl-N-(4-pyrazin-2-yloxycyclohexyl)acetamide |
| Standard InChI | InChI=1S/C15H21N3O2/c19-14(9-11-1-2-11)18-12-3-5-13(6-4-12)20-15-10-16-7-8-17-15/h7-8,10-13H,1-6,9H2,(H,18,19) |
| Standard InChI Key | YGRGSBSBVZTQSY-JOCQHMNTSA-N |
| SMILES | C1CC1CC(=O)NC2CCC(CC2)OC3=NC=CN=C3 |
Introduction
Synthesis
While specific synthetic pathways for this compound were not directly detailed in the search results, general methods for related acetamides involve:
-
Preparation of Cyclohexyl Derivatives: Starting with cyclohexanol or cyclohexanone derivatives, functionalization at specific positions (e.g., hydroxylation or halogenation) allows for the introduction of substituents like pyrazin-2-yloxy groups.
-
Formation of Acetamide: Reaction of an appropriate amine precursor with acetic anhydride or acetyl chloride to form the acetamide bond.
-
Cyclopropyl Introduction: Cyclopropyl groups can be introduced via cyclopropanation reactions using diazo compounds or other reagents.
Further research is required to confirm the exact synthetic route for this specific compound.
Pharmacological Potential
The structure suggests potential pharmaceutical applications due to:
-
The presence of a pyrazine moiety, which is frequently found in kinase inhibitors and other bioactive molecules.
-
The acetamide group, which is known for enhancing solubility and target binding through hydrogen bonding.
Protein Kinase Modulation
Compounds with similar structural elements have been identified as modulators of protein kinases such as SGK1 (serum and glucocorticoid-regulated kinase 1). These kinases are implicated in various diseases, including:
-
Degenerative joint disorders (e.g., osteoarthritis).
-
Inflammatory conditions (e.g., rheumatism).
Anticancer Activity
The pyrazine ring system has been associated with anticancer properties in other studies, as it can target specific enzymes or receptors involved in tumor progression .
Structural Analysis Techniques
To confirm the identity and purity of such compounds, standard analytical methods are employed:
-
Nuclear Magnetic Resonance (NMR): Provides detailed information about hydrogen and carbon environments.
-
Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
-
Infrared Spectroscopy (IR): Identifies functional groups through characteristic absorption peaks.
-
X-Ray Crystallography: Determines the three-dimensional arrangement of atoms within the molecule.
Research Gaps and Future Directions
Despite its promising structural features:
-
No direct experimental data on this compound's biological activity were found within the provided sources.
-
Further studies are needed to explore its pharmacokinetics, toxicity profile, and therapeutic efficacy.
Future investigations could focus on:
-
Developing efficient synthetic routes for large-scale production.
-
Conducting molecular docking studies to predict binding affinity with biological targets.
-
Performing in vitro and in vivo assays to validate its therapeutic potential.
This compound represents a promising scaffold for drug discovery due to its structural complexity and potential bioactivity. Further research will clarify its role in medicinal chemistry and pharmaceutical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume